Product packaging for Benzadox(Cat. No.:CAS No. 5251-93-4)

Benzadox

Cat. No.: B125681
CAS No.: 5251-93-4
M. Wt: 195.17 g/mol
InChI Key: WDRGQGLIUAMOOC-UHFFFAOYSA-N
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Description

Benzadox, with the IUPAC name (benzamidooxy)acetic acid, is a synthetic herbicide that has been used in agricultural research, particularly for the post-emergence control of broadleaved weeds and grasses like kochia and pigweed in crops such as sugarbeets . Its primary value for researchers lies in its specific biochemical mode of action. This compound is a recognized and relatively strong inhibitor of the enzyme alanine aminotransferase . Studies have shown that this inhibition also extends to aspartate aminotransferase, making it a potent disruptor of the C4 photosynthetic pathway in plants . When applied to leaves of C4 plant species, this compound rapidly alters key metabolite pool sizes, leading to the inhibition of photosynthetic oxygen evolution . The efficacy of this compound is known to be influenced by environmental conditions; its activity increases with temperature and can be reduced by rainfall occurring shortly after application . The following table summarizes key identifiers for this compound: Chemical Identifiers: • CAS RN: 5251-93-4 • Molecular Formula: C 9 H 9 NO 4 • Average Mass: 195.17 g/mol • InChI Key: WDRGQGLIUAMOOC-UHFFFAOYSA-N Please note that this compound is classified as harmful if swallowed (H302) . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B125681 Benzadox CAS No. 5251-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamidooxyacetic acid
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InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WDRGQGLIUAMOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041625
Record name Benzadox
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Molecular Weight

195.17 g/mol
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CAS No.

5251-93-4, 16555-77-4
Record name Benzadox
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Record name Benzadox [ANSI:BSI]
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Record name alpha-Hydroxybenzoylglycine
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Record name [(benzoylamino)oxy]acetic acid
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Synthetic Methodologies and Chemical Derivatization for Research

Advanced Synthetic Routes for Benzadox

The term "advanced synthetic routes" generally refers to highly efficient, selective, and often stereocontrolled methods for constructing complex molecules. For this compound, specific advanced routes, including total synthesis or semisynthetic strategies, are not widely documented in the provided research findings.

Total synthesis involves the complete chemical synthesis of complex organic molecules from simpler, commercially available precursors. This field is crucial for validating new synthetic methods and for producing bioactive compounds. wikipedia.org Given that this compound is a synthetic herbicide, its production would have involved a total synthesis approach from fundamental starting materials. However, the exact multi-step reaction sequences, reagents, and conditions specifically developed for the total synthesis of this compound are not detailed in the available information.

Semisynthesis, or partial synthesis, involves modifying or partially synthesizing compounds, often starting from complex natural products or readily available synthetic intermediates. wikipedia.org While this approach is common in drug discovery and natural product chemistry, there is no specific information indicating the use of semisynthetic strategies for this compound in the provided search results. Its structure suggests it is more likely to be amenable to a direct total synthesis from simpler building blocks rather than requiring a complex natural product as a starting point.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in chemical research, particularly in medicinal chemistry and agrochemistry, to understand how structural modifications influence biological activity. drugdesign.org The synthesis of analogues and derivatives involves systematic chemical changes to a parent compound to explore its molecular recognition with biological targets. drugdesign.org

Analog design principles typically involve modifying a lead compound to create new molecules that are chemically and biologically similar, aiming to retain or improve pharmacological effects while reducing unwanted properties. slideshare.net Common strategies include bioisosteric replacement, altering stereochemistry, and modifying functional groups. slideshare.net For a compound like this compound, which contains an amide linkage and a carboxylic acid, potential modifications for SAR studies could involve:

Modifications to the benzoyl group: Altering substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups, different halogenations) to explore electronic and steric effects on activity.

Modifications to the oxyacetic acid moiety: Varying the length of the alkyl chain or introducing different functional groups to the acetic acid portion.

Modifications to the amide linkage: Changing the type of amide or replacing it with bioisosteric linkers.

However, specific detailed research findings on this compound analogues and their corresponding SAR studies are not available in the provided search results. Most SAR discussions found refer to other chemical classes like benzimidazoles, benzoxazoles, or quinoxalines. mdpi.commdpi.comrsc.orgresearchgate.netnih.gov

Functional group modifications are a cornerstone of synthetic chemistry, allowing chemists to transform molecules by changing their reactive centers. fiveable.me These modifications can significantly affect a molecule's electronic, solubility, and steric profile, and are crucial for optimizing biological activity. biosyn.com For this compound, targeted functional group modifications could involve:

Esterification of the carboxylic acid group.

Reduction or modification of the amide carbonyl.

Introduction of additional substituents onto the phenyl ring.

While the general concept of functional group modification is central to analogue synthesis, specific examples of such modifications applied directly to this compound for research purposes are not detailed in the provided information.

Preparation of Labeled this compound for Mechanistic Investigations (e.g., this compound-d2)

Isotopic labeling, such as deuterium (B1214612) labeling (e.g., this compound-d2), is a powerful technique used in mechanistic investigations to trace reaction pathways, understand metabolic fates, and elucidate the mode of action of chemical compounds. rsc.org The presence of this compound-d2 (CAS Number: 1346599-67-4, Molecular Formula: C₉H₇D₂NO₄, Molecular Weight: 197.18) is confirmed, indicating that a deuterated form of this compound exists and has been prepared. lgcstandards.com This suggests that mechanistic studies involving this compound have likely utilized such labeled variants. However, the specific preparation methods for this compound-d2 or the detailed mechanistic investigations conducted using it are not elaborated upon in the provided search results. General mechanistic investigations often involve techniques like in situ monitoring, spectroscopic measurements (e.g., NMR, mass spectrometry), and structural characterization. researchgate.net

Elucidation of Benzadox S Biological Mechanisms of Action

Enzymatic Inhibition Studies

Research into Benzadox's biological activity has primarily focused on its capacity to inhibit enzymes, particularly those involved in C4 photosynthesis. These studies have provided insights into the compound's specific targets and the nature of its inhibitory effects. nih.gov

Inhibition of Alanine (B10760859) Aminotransferase

Alanine aminotransferase (ALT), a pivotal enzyme in amino acid metabolism, has been identified as a significant target for this compound. In in vitro experiments, this compound demonstrated strong inhibitory action against ALT. nih.gov

Kinetic studies conducted with partially purified alanine aminotransferase revealed the specific modalities of this compound's inhibitory effect. These investigations are crucial for understanding how the inhibitor interacts with the enzyme's active site and substrates. nih.gov

Kinetic Inhibition Modalities of this compound on Alanine Aminotransferase

SubstrateInhibition Modality
AlanineCompetitive
2-OxoglutarateNoncompetitive

This kinetic profile indicates that this compound competes with alanine for binding to the enzyme's active site, while it binds to a different site when 2-oxoglutarate is the substrate, affecting the enzyme's catalytic efficiency without directly competing for the 2-oxoglutarate binding site. nih.gov

The dual mode of inhibition observed with alanine aminotransferase highlights this compound's interaction with different binding sites depending on the specific substrate. At a concentration of 5 mM, this compound was found to be a relatively strong inhibitor of alanine aminotransferase in in vitro experiments. nih.gov

Inhibition of Aspartate Aminotransferase

Beyond its effects on alanine aminotransferase, this compound has also been shown to inhibit aspartate aminotransferase (AST). In studies involving this compound-treated leaves of Panicum miliaceum, a NAD-malic enzyme type C4 species, a strong inhibition of both alanine and aspartate aminotransferase was observed within one hour of treatment. nih.gov

Broader Spectrum Enzymatic Effects

The inhibitory actions of this compound extend beyond just aminotransferases. In Panicum miliaceum leaves treated with this compound, there was a significant inhibition of photosynthetic O2 evolution, indicating a broader impact on the C4 photosynthetic pathway. nih.gov

Metabolic Pathways and Metabolite Formation

The inhibition of key enzymes by this compound leads to discernible alterations in the pool sizes of metabolites within the C4 cycle. This disruption provides direct evidence of the compound's influence on metabolic flux. nih.gov

Changes in C4 Cycle Metabolite Pool Sizes After this compound Treatment

MetaboliteObserved Change
AspartateIncreased (two-fold)
PyruvateDecreased
AlanineDecreased
OxalacetateDecreased
Malate (B86768)Decreased

The observed increase in aspartate levels, coupled with decreases in pyruvate, alanine, oxalacetate, and malate, is consistent with the inhibition of alanine and aspartate aminotransferases, which play critical roles in interconverting these metabolites within the C4 pathway. nih.gov

Furthermore, comparisons between the structures and inhibitory actions of this compound and (aminooxy)acetic acid, a known potent inhibitor of alanine and aspartate aminotransferases, suggest a potential metabolic pathway for this compound. It is hypothesized that, in vivo, this compound may exert its effects through metabolism to (aminooxy)acetic acid. nih.gov

In Vivo Biotransformation of this compound

This compound, chemically known as (benzamidooxy)acetic acid, undergoes biotransformation within living organisms, specifically in plants. This metabolic process leads to the production of aminooxyacetic acid (AOA) wikipedia.orgfishersci.campg.de. This conversion is crucial for the manifestation of this compound's physiological effects.

Role of Aminooxyacetic Acid as a Putative Active Metabolite

Aminooxyacetic acid (AOA) is identified as a putative active metabolite of this compound wikipedia.org. Comparative analyses of the chemical structures and inhibitory actions of this compound and AOA suggest that this compound's effects in vivo are likely mediated through its metabolism to AOA wikipedia.org. AOA is a potent inhibitor of both alanine aminotransferase and aspartate aminotransferase wikipedia.org. Beyond these specific enzymes, AOA functions as a general inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its inhibitory mechanism involves attacking the Schiff base linkage that forms between PLP and the enzyme, leading to the formation of stable oxime-type complexes uni.luciteab.com.

Cellular and Molecular Level Effects

The biological activity of this compound, primarily through its active metabolite AOA, manifests as significant disruptions at the cellular and molecular levels, particularly within the photosynthetic machinery of target plants.

Impact on Photosynthetic Oxygen Evolution

This compound has been investigated for its capacity to inhibit photosynthesis in C4 plants wikipedia.org. Research has demonstrated that treatment with this compound leads to a strong inhibition of photosynthetic oxygen (O2) evolution within a single hour in the leaves of Panicum miliaceum, a representative NAD-malic enzyme type C4 species wikipedia.orgbidd.group. Photosynthetic oxygen evolution is a critical process, occurring at the oxygen-evolving complex (OEC) located within photosystem II (PSII) of oxygenic photosynthetic organisms fishersci.ptfishersci.cafishersci.fi.

Alterations in C4 Cycle Metabolite Pool Sizes

The inhibitory action of this compound on key enzymes of the C4 pathway results in notable changes in the steady-state pool sizes of various metabolites within the C4 cycle wikipedia.orgbidd.group. In this compound-treated Panicum miliaceum leaves, the level of aspartate was observed to increase approximately twofold. Conversely, the concentrations of other crucial C4 metabolites, including pyruvate, alanine, oxalacetate, and malate, were found to decrease wikipedia.orgbidd.group. This pattern of metabolite alteration is consistent with the inhibition of alanine and aspartate aminotransferases, enzymes central to the C4 photosynthetic pathway wikipedia.org.

Table 1: Alterations in C4 Cycle Metabolite Pool Sizes in Panicum miliaceum Leaves Following this compound Treatment

MetaboliteObserved Change in Pool SizeConsistent with Inhibition of
AspartateIncreased twofoldAlanine and Aspartate Aminotransferases wikipedia.org
PyruvateDecreasedAlanine and Aspartate Aminotransferases wikipedia.org
AlanineDecreasedAlanine and Aspartate Aminotransferases wikipedia.org
OxalacetateDecreasedAlanine and Aspartate Aminotransferases wikipedia.org
MalateDecreasedAlanine and Aspartate Aminotransferases wikipedia.org

Interrogation of Potential Antimicrobial and Antifungal Mechanisms

While this compound is known for its herbicidal properties, direct detailed research findings specifically outlining its intrinsic antimicrobial or antifungal mechanisms of action are not extensively documented in the readily available scientific literature. However, its metabolite, aminooxyacetic acid (AOA), has been explored in the context of microbial interactions. For example, AOA was found to inhibit the growth of Colletotrichum coccodes, a fungus utilized as a bioherbicide fishersci.ca. This observation highlights a potential interaction of the metabolite with fungal growth, but it does not directly elucidate a primary antimicrobial or antifungal mechanism for this compound itself.

Comparative Analysis of Mechanism of Action with Structurally Related Compounds

This compound primarily acts as a strong inhibitor of alanine aminotransferase wikipedia.orgamericanelements.com. Its mechanism of action is intimately linked to that of its putative active metabolite, aminooxyacetic acid (AOA) wikipedia.org. AOA is a potent inhibitor of both alanine and aspartate aminotransferases wikipedia.org. Kinetic studies focusing on partially purified alanine aminotransferase have revealed that this compound functions as a competitive inhibitor with respect to alanine, while exhibiting noncompetitive inhibition concerning 2-oxoglutarate wikipedia.org. The broader inhibitory scope of AOA extends to general pyridoxal phosphate (PLP)-dependent enzymes, where it forms stable oxime-type complexes by interacting with the Schiff base linkage between PLP and the enzyme uni.luciteab.com.

Other structurally related compounds, such as certain aryl-substituted α-aminooxycarboxylic acids, also demonstrate phytotoxic characteristics and can interfere with auxin transport fishersci.ca. Despite sharing structural resemblances, the specific modes of action among these compounds can vary. For instance, while AOA and irpexil share structural similarities, their precise mechanisms of action appear to be distinct fishersci.ca.

Pharmacological and Agrochemical Research Applications of Benzadox

Herbicidal Efficacy Studies

Research into Benzadox has predominantly focused on its effectiveness as a postemergence herbicide, particularly its selective control of certain weed species in specific crops.

Selective Herbicide Applications (e.g., Kochia scoparia Control in Beta vulgaris)

This compound has demonstrated selective herbicidal activity, notably in the control of Kochia scoparia (L.) Schrad. in sugarbeet (Beta vulgaris L.) crops. wikipedia.orgamericanelements.com Kochia scoparia is recognized as a significant problematic weed in sugarbeet cultivation, capable of causing substantial crop yield losses. guidetopharmacology.orgnih.gov

Studies revealed that this compound, when applied as a postemergence treatment at rates of 1, 2, 3, and 4 lb/A, effectively controlled Kochia scoparia in sugarbeets. The degree of control improved with increasing application rates. wikipedia.orgamericanelements.com However, even at the highest tested rate of 4 lb/A, some Kochia scoparia plants managed to survive, and competition from these surviving weeds led to reduced yields of sugarbeet roots and sucrose (B13894). wikipedia.orgamericanelements.com When the surviving Kochia scoparia plants were manually removed seven weeks after crop emergence, sugarbeets treated with this compound yielded comparably to hand-weeded control plots, indicating good crop tolerance to the herbicide itself when weed competition was eliminated. wikipedia.orgamericanelements.com

Dose-Response Characterization in Target Weeds

The efficacy of this compound against target weeds, such as Kochia scoparia, is directly related to the applied dose, with control generally increasing as the herbicide rate is elevated. wikipedia.orgamericanelements.com Dose-response curves are fundamental in describing herbicide action and selectivity in plants, highlighting both crop tolerance at lower doses and weed control at higher, effective doses. nih.govctdbase.orgfishersci.fi

Mechanistically, this compound has been identified as a potent inhibitor of alanine (B10760859) aminotransferase in C4 plants, such as Panicum miliaceum. In in vitro experiments, concentrations of 5 mM of this compound strongly inhibited this enzyme. citeab.com Within an hour of this compound treatment in Panicum miliaceum leaves, significant inhibition of both alanine and aspartate aminotransferase was observed, alongside a reduction in photosynthetic O2 evolution. citeab.com This inhibition disrupted the C4 photosynthetic cycle, leading to altered metabolite pool sizes: aspartate levels increased twofold, while levels of pyruvate, alanine, oxalacetate, and malate (B86768) decreased. citeab.com Kinetic studies further characterized this compound as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate. It is hypothesized that this compound may exert its herbicidal effect in vivo through its metabolism to (aminooxy)acetic acid. citeab.com

Evaluation of Crop Tolerance and Selectivity

This compound's ability to selectively control Kochia scoparia while minimizing harm to sugarbeets is a key aspect of its agrochemical application. wikipedia.orgamericanelements.com The concept of crop selectivity is crucial in herbicide development, aiming to achieve effective weed control with minimal or no phytotoxicity to the desired crop. fishersci.cafishersci.sewikidata.orgnih.govuni.lunih.gov As noted, sugarbeet yields were maintained when this compound was used and surviving weeds were managed, underscoring the crop's tolerance to the compound under specific conditions. wikipedia.orgamericanelements.com

Environmental and Physiological Modulators of this compound Activity

The effectiveness of herbicides like this compound is significantly influenced by various environmental and physiological factors. Understanding these modulators is critical for optimizing application strategies and predicting performance in field conditions.

Impact of Moisture and Precipitation on Herbicide Performance

Moisture and precipitation levels play a crucial role in the performance of this compound. Simulated rain events occurring shortly after application were shown to decrease the herbicide's activity. wikipedia.orgamericanelements.com Specifically, if simulated rain occurred within four hours of application, the control of Kochia scoparia was reduced. However, delaying the simulated rain for eight hours after application resulted in Kochia scoparia control identical to that achieved without any simulated rain, indicating that a sufficient drying period is necessary for optimal absorption and efficacy. wikipedia.orgamericanelements.com

This finding is consistent with broader principles of herbicide performance, where dry conditions or insufficient rainfall can lead to reduced efficacy of postemergence herbicides. fishersci.fimpg.de Lack of moisture can hinder the herbicide's movement into the weed zone or its absorption by the target plants. mpg.de Additionally, low humidity can cause rapid drying of herbicide droplets on leaf surfaces, limiting the time for absorption, and plants growing under moisture stress may develop thicker cuticles, creating a greater barrier to herbicide entry. fishersci.fimpg.de

Data Tables

Table 1: Influence of this compound Dose on Kochia scoparia Control in Sugarbeets

This compound Application Rate (lb/A)Observed Control of Kochia scopariaImpact on Sugarbeet Yield (without hand-weeding surviving kochia)
1Increased controlReduced yield wikipedia.orgamericanelements.com
2Increased controlReduced yield wikipedia.orgamericanelements.com
3Increased controlReduced yield wikipedia.orgamericanelements.com
4Some control, but some survivedReduced root and sucrose yields wikipedia.orgamericanelements.com

Table 2: Influence of Simulated Rain Timing on this compound Efficacy on Kochia scoparia

Time Delay Between Application and Simulated RainEffect on this compound ActivityControl of Kochia scoparia
Within 4 hoursDecreased activity wikipedia.orgamericanelements.comReduced control wikipedia.orgamericanelements.com
8 hours or moreNo significant decrease wikipedia.orgamericanelements.comIdentical to no rain wikipedia.orgamericanelements.com

Research into Plant-Weed Competition in the Presence of this compound

Research has extensively investigated this compound's efficacy in managing plant-weed competition, particularly concerning its herbicidal properties. This compound, applied as a postemergence treatment, demonstrated selective control of kochia (Kochia scoparia (L.) Schrad.) in sugarbeet (Beta vulgaris L.) crops. cambridge.orgcapes.gov.br The effectiveness of kochia control was observed to increase with higher application rates of this compound, ranging from 1 to 4 lb/A. cambridge.orgcapes.gov.br Despite increasing rates, some kochia plants could survive at the 4-lb/A rate. cambridge.orgcapes.gov.br The presence of these surviving kochia plants led to a reduction in the yields of sugarbeet roots and sucrose. cambridge.orgcapes.gov.br However, when surviving kochia plants were manually removed seven weeks after emergence, sugarbeets treated with this compound exhibited yields comparable to those in hand-weeded control plots. cambridge.orgcapes.gov.br

Environmental conditions significantly influenced the activity of this compound. Growth chamber studies revealed that the herbicidal activity of this compound was enhanced by higher temperatures, while simulated rain occurring within four hours of application decreased its effectiveness. cambridge.orgcapes.gov.br Specifically, under a temperature regime of 70°F during the day and 40°F at night, delaying simulated rain for eight hours resulted in kochia control identical to that achieved without any simulated rain post-treatment. cambridge.org

The herbicidal mode of action of this compound involves its role as a strong inhibitor of alanine aminotransferase. herts.ac.uknih.govresearchgate.net This effect was observed in in vitro experiments at concentrations of 5mM, where this compound (as (benzamidooxy)acetic acid) acted as a relatively strong inhibitor of this enzyme within the C4 photosynthetic pathway. nih.gov In studies involving this compound-treated leaves of Panicum miliaceum, a C4 species of the NAD-malic enzyme type, a significant inhibition of both alanine and aspartate aminotransferase, alongside photosynthetic O₂ evolution, was observed within one hour. nih.gov This inhibition led to notable alterations in the pool sizes of C4 cycle metabolites: aspartate levels increased twofold, while the levels of other metabolites such as pyruvate, alanine, oxalacetate, and malate decreased. nih.gov Kinetic studies further characterized this compound as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate for alanine aminotransferase. nih.gov It has been suggested that the in vivo effect of this compound might be mediated through its metabolism to (aminooxy)acetic acid, which is a potent inhibitor of both alanine and aspartate aminotransferases. nih.gov

Table 1: Effect of this compound Application Rate on Kochia Control and Sugarbeet Yield

This compound Application Rate (lb/A)Kochia Control Efficacy (Qualitative)Impact on Sugarbeet Yield (Roots & Sucrose)Yield Compared to Hand-Weeded Checks (Post-Removal)
1Increased controlReducedComparable
2Increased controlReducedComparable
3Increased controlReducedComparable
4Increased control (some survival)ReducedComparable

Table 2: this compound's Impact on C4 Photosynthesis Enzymes and Metabolites

Enzyme/MetaboliteObservation in Panicum miliaceum (this compound-treated)
Alanine AminotransferaseStrong inhibition nih.gov
Aspartate AminotransferaseStrong inhibition nih.gov
Photosynthetic O₂ EvolutionStrong inhibition nih.gov
Aspartate LevelIncreased twofold nih.gov
Pyruvate LevelDecreased nih.gov
Alanine LevelDecreased nih.gov
Oxalacetate LevelDecreased nih.gov
Malate LevelDecreased nih.gov

Exploration of Pharmaceutical and Biological Research Potentials

Beyond its established role as an herbicide, this compound is also being considered for its potential in pharmaceutical and broader biological research. ontosight.aiuni.lu Its unique molecular structure, featuring a benzamido group attached to an oxyacetic acid moiety, contributes to its distinct chemical properties and makes it of interest for various applications. uni.lu Researchers are investigating 2-benzamidooxyacetic acid (this compound) across diverse fields, including pharmaceuticals and agrochemicals, owing to its intriguing functional groups. uni.lu Compounds like this compound are recognized for their potential to play significant roles in biochemical pathways and could serve as crucial intermediates in drug synthesis. uni.lu The study of such compounds also contributes to a deeper understanding of amide bond chemistry and its reactivity, which is vital for the design of new and effective compounds in various scientific disciplines. uni.lu this compound-ammonium, a related compound, is considered for its possible biological activity, including antimicrobial and antifungal properties, in the development of new drugs or as a component in medical research. ontosight.ai

Investigation of Novel Therapeutic Targets

While this compound exhibits general biological activity and has been noted for its potential in pharmaceutical research, specific detailed research findings focusing on its investigation as a novel therapeutic target in human diseases are not extensively documented in the available literature. Research in this area is broadly concerned with identifying and validating new biological targets for therapeutic intervention.

Development of New Pharmacological Probes

Similarly, detailed research specifically outlining the development of this compound as a new pharmacological probe to investigate biological processes is not widely documented. Pharmacological probes are critical tools in drug discovery and target validation, designed to selectively bind to specific proteins or biological targets to elucidate their function and role within cells.

Computational Chemistry and in Silico Approaches in Benzadox Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques employed to predict the preferred orientation of a ligand (such as Benzadox) when bound to a specific target protein mdpi.comjpionline.org. This method is crucial for understanding the molecular recognition process and estimating the binding affinity between the ligand and its biological target mdpi.com. For this compound, which acts as an inhibitor of alanine (B10760859) aminotransferase herts.ac.uk, molecular docking could be utilized to elucidate the precise binding mode within the enzyme's active site.

While direct molecular docking studies specifically on this compound were not extensively detailed in the provided search results, similar studies on benzoxazole (B165842) and benzothiazole (B30560) derivatives demonstrate the utility of this approach in identifying potential biological targets and verifying antifungal activities mdpi.comnih.gov. For instance, docking studies on benzoxazole derivatives against β-Tubulin, a target protein in parasites, showed compounds with minimum binding energy and good affinity towards the active pocket, suggesting their potential as inhibitors nih.gov. Similarly, other studies have used molecular docking to predict the binding of benzimidazole (B57391) derivatives to voltage-gated sodium channels, identifying key hydrophobic and hydrogen bond interactions jpionline.org. Applying these principles to this compound would involve:

Target Preparation: Obtaining the 3D structure of alanine aminotransferase (or a relevant analogous target) from databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of this compound and preparing it for docking, including conformational sampling.

Docking Algorithm: Running docking algorithms (e.g., AutoDock Vina) to predict various binding poses and calculate binding energies jpionline.org.

Interaction Analysis: Analyzing the predicted poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues in the target's active site.

Such simulations would provide valuable insights into the inhibitory mechanism of this compound at a molecular level, potentially guiding modifications for enhanced potency or selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

For this compound research, MD simulations would be instrumental in:

Conformational Analysis: Exploring the conformational landscape of this compound in different environments (e.g., aqueous solution, within a protein binding pocket) to understand its most probable shapes and flexibility.

Binding Stability: Assessing the stability of the this compound-target complex over time. After an initial docking pose is identified, MD simulations can reveal whether the ligand remains stably bound, how it moves within the pocket, and if any significant conformational changes occur in the protein upon binding nih.govrsc.orgresearchgate.net.

Water Molecules and Ions: Investigating the role of explicit water molecules and ions in the binding interface, which can significantly influence binding affinity and kinetics.

Free Energy Calculations: Employing advanced MD techniques, such as MM-PBSA and MM-GBSA, to calculate more accurate binding free energies, which correlate better with experimental affinities rsc.orgresearchgate.net.

MD simulations have been successfully applied to study protein-ligand interactions, conformational changes in biological molecules, and the mechanisms of chemical reactions ebsco.comnih.govmdpi.com. For example, MD simulations have been used to provide structural insights into the inhibition of human carbonic anhydrase IX by triazole benzene (B151609) sulfonamide derivatives, confirming stable binding interactions rsc.orgresearchgate.net. Another study combined MD simulations and DFT to elucidate the action mechanism of mercapto-benzamide inhibitors for the HIV NCp7 protein, agreeing with NMR data on zinc finger binding protein equilibrium configurations rsc.org. These applications highlight the power of MD simulations in complementing experimental data and providing a dynamic understanding of molecular systems relevant to this compound's biological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum Chemical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful tools used to investigate the electronic structure and properties of molecules from first principles researchgate.netnih.govnih.govmdpi.comwikipedia.org. DFT is widely favored in computational chemistry due to its balance of accuracy and computational cost, making it suitable for analyzing molecular systems wikipedia.org.

Electronic Structure Analysis

DFT calculations provide detailed information about the electronic distribution within a molecule, which is fundamental to understanding its reactivity and interactions jstar-research.comijcce.ac.ir. For this compound, electronic structure analysis using DFT could reveal:

Molecular Orbitals: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively ijcce.ac.ir. These energies are crucial for predicting chemical reactivity and charge transfer processes.

Charge Distribution: Mapping the electrostatic potential surface and atomic charges to identify regions of a molecule that are electron-rich or electron-deficient, influencing intermolecular interactions like hydrogen bonding ijcce.ac.ir.

Reactivity Indices: Deriving various reactivity indices (e.g., electronegativity, chemical hardness, global softness, electrophilicity) from HOMO and LUMO energies to predict preferred sites for nucleophilic or electrophilic attack ijcce.ac.ir.

Bonding Characteristics: Analyzing bond lengths, bond angles, and vibrational modes to understand the stability and flexibility of the this compound molecule ijcce.ac.irnih.gov.

DFT calculations have been applied to analyze the electronic structure of various compounds, providing insights into chemical bonding and stability researchfeatures.comrsc.org. For instance, DFT has been used to study the electronic structure of quinolinone derivatives, connecting structure-activity relationships with antibacterial results ijcce.ac.ir.

Spectroscopic Property Prediction and Interpretation

DFT is also highly effective for predicting and interpreting various spectroscopic properties, which can aid in the experimental characterization and identification of compounds jstar-research.comijcce.ac.ir. For this compound, DFT could be used to predict:

Vibrational Spectra (IR, Raman): Simulating infrared (IR) and Raman spectra by calculating harmonic vibrational frequencies. This allows for direct comparison with experimental spectra, assisting in the assignment of vibrational modes and confirming molecular structure ijcce.ac.irnih.gov.

Electronic Absorption Spectra (UV-Vis): Predicting UV-Visible (UV-Vis) absorption spectra using Time-Dependent Density Functional Theory (TD-DFT). This can reveal characteristic absorption bands, their intensities, and how they shift in different solvents, providing insights into electronic transitions ijcce.ac.irnih.gov.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Calculating NMR chemical shifts (¹H, ¹³C, etc.) to assist in the structural elucidation of this compound and its derivatives ijcce.ac.ir.

These predictions are invaluable for chemists in confirming the synthesis of new compounds and understanding their fundamental physical and chemical properties jstar-research.comarxiv.org. For example, DFT and TD-DFT calculations were used to investigate the geometries and UV-Vis spectra of a quinolinone derivative, with calculated vibrational frequencies showing good agreement with experimental FT-IR spectra ijcce.ac.ir. Similarly, DFT calculations have been employed to understand the electronic and vibrational properties of organic semiconductors, including their theoretical absorption spectra nih.gov.

De Novo Design and Optimization of this compound-Inspired Compounds

De novo molecular design is a computational strategy that involves constructing novel chemical entities from scratch, rather than modifying existing ones osti.govschrodinger.com. The primary goal is to design compounds that are complementary to a specific target receptor in terms of shape and chemical properties, leading to specific binding osti.gov. This approach is increasingly integrated with machine learning and physics-based calculations to predict experimental endpoints and accelerate drug discovery schrodinger.com.

For this compound, de novo design could be applied to:

Identify Novel Scaffolds: Generate entirely new chemical scaffolds that retain or improve upon this compound's inhibitory activity against alanine aminotransferase, while potentially addressing any undesirable properties.

Optimize Binding Affinity: Design compounds with enhanced binding affinity and selectivity for the target by building molecules piece by piece within the active site, ensuring optimal interactions osti.gov.

Improve Physicochemical Properties: Incorporate features into the de novo designed compounds that lead to improved "drug-likeness" or "agrochemical-likeness," such as solubility, stability, and bioavailability, even though dosage and safety profiles are excluded from this article osti.govschrodinger.com.

Address Specific Challenges: For example, if this compound has certain limitations (e.g., off-target effects, environmental persistence), de novo design could generate derivatives that mitigate these issues while maintaining efficacy.

De novo design algorithms typically involve strategies such as "grow," "fragment-link," and "sampling," where molecules are built sequentially or by combining molecular fragments osti.gov. The success of these approaches relies on well-chosen constraints and efficient search strategies, often incorporating evolutionary algorithms or Monte Carlo methods osti.gov. Recent advancements in deep learning have significantly boosted de novo protein design, enabling the creation of novel proteins with specific binding capabilities nih.govnih.gov. These principles can be extended to small molecule design. For instance, de novo design workflows have been used to explore billions of novel chemical structures, identifying new scaffolds with favorable potency and property profiles in a short timeframe schrodinger.com. This demonstrates the potential for generating this compound-inspired compounds with tailored properties.

Advanced Analytical Methodologies for Benzadox Characterization and Detection in Research

Mass Spectrometry (MS) for Identification and Quantitation

Tandem Mass Spectrometry Approaches

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique employed for the characterization and detection of chemical compounds like Benzadox. This method involves the selection of a precursor ion, its subsequent fragmentation, and the detection of the resulting product ions, which provides detailed structural information lcms.czyoutube.com. For this compound, LC-MS (Liquid Chromatography-Mass Spectrometry) methods are compatible, with recommendations to use formic acid instead of phosphoric acid in the mobile phase for optimal Mass-Spec performance sielc.com.

The molecular ion of this compound (C₉H₉NO₄) has a monoisotopic mass of 195.05316 Da uni.lu. In MS/MS analysis, various adducts can be formed, and their predicted collision cross section (CCS) values can aid in identification and differentiation in complex matrices. For instance, the predicted CCS for the protonated adduct ([M+H]⁺) of this compound is 140.3 Ų, while for the deprotonated adduct ([M-H]⁻), it is 140.4 Ų uni.lu. Such data is crucial for developing targeted MS/MS methods, particularly in multiple reaction monitoring (MRM) mode, to enhance sensitivity and selectivity for this compound detection.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺196.06044140.3
[M+Na]⁺218.04238149.9
[M+NH₄]⁺213.08698146.5
[M+K]⁺234.01632146.1
[M-H]⁻194.04588140.4
[M+Na-2H]⁻216.02783145.3
[M]⁺195.05261141.2
[M]⁻195.05371141.2

While specific fragmentation pathways for this compound are not detailed in the provided information, the general principle of collision-induced dissociation (CID) in MS/MS allows for the elucidation of its chemical structure by analyzing characteristic fragment ions. For example, compounds containing a benzoyl group (C₆H₅CO-) often show a characteristic fragment at m/z 105 (benzoyl cation) and further fragmentation to m/z 77 (phenyl moiety) researchgate.netdocbrown.info. Given this compound's structure, which includes a benzamidooxy group and an acetic acid moiety, specific neutral losses (e.g., CO₂, H₂O, or fragments related to the benzoyl and oxyacetic acid parts) would be expected and can be used to confirm its identity and differentiate it from isomers or co-eluting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and purity assessment of organic compounds, including this compound. Both one-dimensional (1D) techniques, such as ¹H NMR and ¹³C NMR, and advanced two-dimensional (2D) multinuclear NMR techniques provide detailed insights into the molecular architecture and connectivity mdpi.com.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms within the this compound molecule. For this compound, which contains an aromatic ring, a methylene (B1212753) group, and exchangeable protons (from the carboxylic acid and possibly the N-O-H linkage), distinct signal regions would be expected:

Aromatic protons (C₆H₅-): Typically appear in the δ 7.0-8.5 ppm range, exhibiting characteristic coupling patterns (e.g., ortho, meta, para) that confirm the monosubstituted benzene (B151609) ring.

Methylene protons (-OCH₂-): The protons of the methylene group adjacent to the oxygen and carbonyl in the acetic acid moiety would typically resonate in the δ 4.0-5.0 ppm range, depending on the exact electronic environment.

Acidic protons (-COOH, -NOH): The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the δ 10.0-13.0 ppm range. The N-O-H proton might also appear as a broad signal, though its exact chemical shift would depend on hydrogen bonding and solvent effects.

The integration of these signals provides the relative number of protons in each environment, while coupling constants reveal vicinal and geminal proton relationships, aiding in the assignment of specific protons to their positions within the this compound structure.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each chemically distinct carbon atom produces a signal, and their chemical shifts are highly sensitive to their electronic environment. For this compound, the expected ¹³C NMR chemical shift regions would include:

Carbonyl carbons (C=O): The carbonyl carbon of the carboxylic acid and the amide carbonyl would appear in the highly deshielded region, typically δ 160-180 ppm. The carboxylic acid carbonyl is usually around δ 170-180 ppm, while the amide carbonyl is slightly upfield.

Aromatic carbons (C₆H₅-): These carbons would resonate in the δ 120-140 ppm range, with distinct signals for the ipso, ortho, meta, and para carbons of the benzene ring.

Methylene carbon (-OCH₂-): The methylene carbon would typically appear in the δ 60-80 ppm range, deshielded by the adjacent oxygen atom.

The absence of specific ¹³C NMR data for this compound in the search results means that these are general expected ranges. However, such data, if acquired, would be critical for confirming the carbon framework and identifying all carbon atoms in the molecule.

Advanced Multinuclear NMR Techniques

Beyond 1D NMR, advanced multinuclear NMR techniques are invaluable for elucidating complex molecular structures and confirming connectivity in this compound. These 2D experiments provide correlations between different nuclei or between nuclei that are separated by bonds.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivity. This is particularly useful for mapping out the aromatic spin system and confirming the presence of the methylene group.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached. This experiment is essential for unambiguously assigning ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups. For this compound, it would correlate the methylene protons with their corresponding carbon, and the aromatic protons with their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing long-range connectivity, such as identifying which carbon atoms in the aromatic ring are connected to the carbonyl group, or confirming the connectivity of the methylene group to the carboxylic acid and the N-O linkage.

These techniques, often used in conjunction, allow for a complete and unambiguous assignment of all ¹H and ¹³C signals and provide robust evidence for the proposed structure of this compound.

Solid-State NMR for Crystalline Forms

While solution-state NMR is excellent for characterizing molecules in solution, Solid-State NMR (SSNMR) spectroscopy is vital for studying the structure and dynamics of this compound in its solid, crystalline forms. This technique is particularly important for understanding polymorphism, crystal packing, and the presence of amorphous content, which are critical factors for the physical properties, stability, and bioavailability of solid compounds. SSNMR can provide:

Confirmation of molecular structure in the solid state: Differences in chemical shifts compared to solution-state NMR can indicate conformational changes or intermolecular interactions in the crystal lattice.

Identification of polymorphs: Different crystalline forms (polymorphs) of this compound would exhibit distinct SSNMR spectra due to variations in their crystal packing and molecular environments.

Purity assessment: Detection of impurities or residual solvents within the solid matrix.

Insights into hydrogen bonding: SSNMR can reveal the presence and nature of hydrogen bonds, which are crucial for the stability and properties of this compound in the solid state.

The application of SSNMR ensures a comprehensive understanding of this compound's characteristics beyond its behavior in solution, which is particularly relevant for its development and handling as a solid material.

Immunochemical Assays for Detection and Monitoring

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer a sensitive, rapid, and cost-effective approach for the detection and monitoring of small organic molecules like this compound, especially when high-throughput screening or field-deployable methods are required nih.gov. While specific immunochemical assays for this compound are not detailed in the provided search results, the general principles of immunoassay development for small molecules are well-established and can be applied.

The core of an immunochemical assay relies on the specific recognition of the target analyte (this compound) by an antibody. For small molecules, which are typically not immunogenic on their own, they must be conjugated to a larger carrier protein (e.g., bovine serum albumin, BSA) to elicit an immune response and generate specific antibodies. Once antibodies are produced, various assay formats can be developed:

Competitive ELISA: This is a common format for small molecules. In this setup, a fixed amount of this compound-conjugate is coated onto a microplate. Samples containing unknown concentrations of free this compound compete with the coated this compound for binding to a limited amount of specific antibody. A secondary antibody, typically enzyme-labeled, is then used for detection. The signal generated is inversely proportional to the concentration of this compound in the sample.

Lateral Flow Immunoassays (LFIA): These assays are suitable for rapid, on-site detection, providing qualitative or semi-quantitative results. They utilize a test strip with immobilized antibodies to capture this compound, leading to a visible signal.

The development of such assays for this compound would require:

Hapten design and synthesis: this compound, as a small molecule, would serve as a hapten and needs to be chemically modified to allow conjugation to a carrier protein without compromising the epitope recognized by the antibody.

Antibody production: Immunization of animals (e.g., rabbits) with the this compound-carrier protein conjugate to generate polyclonal or monoclonal antibodies specific to this compound archive.org.

Assay optimization: Establishing optimal concentrations of reagents, incubation times, and detection methods to achieve desired sensitivity, specificity, and reproducibility.

Immunochemical assays offer advantages in terms of speed, simplicity, and the ability to process multiple samples simultaneously, making them valuable tools for screening and monitoring this compound in research settings, particularly when conventional chromatographic or spectroscopic methods might be too time-consuming or resource-intensive for initial screening nih.gov.

Sample Preparation and Matrix Effects in Biological and Environmental Samples

Effective sample preparation is a crucial preliminary step in the analytical workflow for the accurate characterization and detection of this compound in complex biological and environmental matrices. These matrices, such as biological fluids (e.g., urine, blood) and environmental samples (e.g., water, soil, plant tissues), contain numerous endogenous compounds that can interfere with the analytical signal of the target analyte, leading to matrix effects. Matrix effects can manifest as signal suppression or enhancement, ultimately compromising the accuracy and precision of quantitative analysis. Therefore, robust sample preparation protocols are essential to minimize these interferences and ensure the integrity of the analytical results.

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

To isolate this compound from its complex matrices, various extraction techniques are employed:

Liquid-Liquid Extraction (LLE) : LLE is a widely used technique that separates analytes based on their differential partitioning between two immiscible liquid phases. For compounds like this compound, which possesses a carboxylic acid group, LLE can be effectively utilized. For instance, this compound can be extracted from aqueous biological samples (e.g., urine) using organic solvents such as chloroform (B151607) or benzene. Following extraction into the organic phase, the analyte can be re-extracted into an aqueous hydrochloric acid (HCl) solution to convert it into its water-soluble cationic form, facilitating further clean-up or analysis.

Solid-Phase Extraction (SPE) : SPE is a versatile and powerful technique that involves the selective retention of analytes on a solid adsorbent material, followed by their elution. It offers significant advantages in terms of sample clean-up and preconcentration. This compound and similar compounds can be removed from complex matrices like urine by retention on solid adsorbents, followed by subsequent clean-up and analysis. For the analysis of pesticides, including this compound, in fresh produce, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) procedure is a common extraction method.

Clean-up and Derivatization Strategies

Following initial extraction, further clean-up and, in some cases, derivatization steps are often necessary to optimize the analytical performance.

Clean-up Strategies : The presence of co-extracted matrix components can still interfere with downstream analytical detection. Therefore, clean-up strategies are implemented to remove these interferences. Common clean-up methods include additional solid-phase extraction steps, column chromatography, or other purification techniques tailored to the specific matrix and analyte.

Derivatization Strategies : Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. For this compound, given its carboxylic acid functional group, derivatization is a valuable strategy, particularly for GC analysis.

Esterification : A common derivatization approach for carboxylic acids is esterification, such as the formation of methyl esters. This increases the volatility of the compound, making it more amenable to GC analysis. This approach is routinely applied to phenoxyacid herbicides, a class to which this compound belongs.

Silylation : Silylation, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), introduces trimethylsilyl (B98337) (TMS) groups to polar functionalities (like carboxylic acids, alcohols, phenols, amines). This process increases the volatility of the analyte, making it suitable for GC analysis and improving chromatographic separation.

Benzoyl Chloride (BzCl) Derivatization : For liquid chromatography-mass spectrometry (LC-MS/MS) applications, benzoyl chloride (BzCl) derivatization can be employed. This method enhances the retention of polar analytes on reversed-phase columns and improves their ionization efficiency, leading to increased sensitivity and better fragmentation patterns during mass spectrometric analysis.

Detection and Characterization of this compound Metabolites and Adducts in Biological Systems

The investigation of this compound metabolites and adducts in biological systems is critical for understanding its fate and potential interactions within living organisms. Metabolites are compounds formed through the biotransformation of the parent compound, while adducts represent covalent modifications of biomolecules (e.g., DNA, proteins) by reactive chemical species.

Detection and Characterization of this compound Metabolites :

The primary analytical tool for identifying and characterizing metabolites in biological samples (e.g., urine, blood) is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), particularly Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS).

This approach allows for the analysis of ionic profiles, neutral losses, and fragmentation patterns to elucidate the structures of metabolites. Techniques such as information-dependent acquisitions (IDA) and selected ion monitoring (SIM) modes are instrumental in the comprehensive identification of metabolic pathways.

While specific research findings detailing this compound metabolites are not readily available in the provided sources, these advanced mass spectrometry-based methodologies would be applied to identify and characterize any biotransformation products of this compound in biological systems.

Detection and Characterization of this compound Adducts :

Adducts serve as crucial biomarkers, indicating exposure to a chemical and potentially its toxicological consequences, as their formation can lead to DNA damage and mutations.

Analytical techniques for the detection and quantification of adducts, particularly DNA adducts, include:

32P-postlabeling with HPLC analysis : This highly sensitive method can be employed to detect and quantify DNA adducts formed in vivo.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : State-of-the-art LC-MS/MS assays offer high specificity and sensitivity for the quantification of DNA adducts. This technique is particularly valuable for detecting adducts present at very low concentrations.

The emerging field of "adductomics" focuses on the comprehensive investigation of adducts formed by reactive chemical agents with biological macromolecules. This untargeted approach, often utilizing LC-MSn, aims to screen the totality of DNA adducts in biological samples, providing insights into chemical exposures and their biological effects.

Although specific data on this compound adducts is not detailed in the provided literature, the aforementioned advanced analytical methodologies are the established means by which such adducts would be identified and characterized in biological research.

Challenges and Future Directions in Benzadox Research

Advancements in Targeted Mechanism of Action Elucidation

Benzadox is known to act as a strong inhibitor of alanine (B10760859) aminotransferase herts.ac.ukresearchgate.net. However, the precise molecular sites of action for many herbicides, including this compound, often remain incompletely understood, and much of the current knowledge regarding structure-activity relationships is semi-empirical researchgate.netnih.gov. Future research efforts are directed towards a more comprehensive and targeted elucidation of this compound's mechanism of action. This involves employing advanced biochemical and molecular biology techniques to map its interactions with alanine aminotransferase at an atomic level. Such studies could utilize structural biology methods, including X-ray crystallography or cryo-electron microscopy, to visualize the binding modes and conformational changes induced by this compound. Furthermore, advanced enzymology studies could quantify the kinetics of inhibition and identify any potential allosteric effects or secondary targets within biological systems. Understanding these intricate details will be crucial for rational design of new compounds with improved specificity and efficacy, or for modifying this compound itself for different applications.

Development of New Sustainable Synthesis Pathways

As a synthetic compound, the production of this compound traditionally relies on conventional chemical synthesis methods herts.ac.uk. A significant challenge and future direction in this compound research is the development of sustainable synthesis pathways. This aligns with the principles of green chemistry, aiming to minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency mdpi.comnih.govrsc.orgrsc.org. Future research will explore innovative synthetic methodologies such as biocatalysis, which utilizes enzymes or whole cells to catalyze reactions under mild conditions, or flow chemistry, which offers advantages in terms of safety, efficiency, and scalability. The integration of eco-friendly solvents, such as deep eutectic solvents, and the adoption of energy-efficient techniques like microwave or ultrasound irradiation, will be prioritized to develop more environmentally benign and economically viable routes for this compound synthesis mdpi.comnih.govrsc.org. This shift towards sustainability in synthesis is vital for reducing the environmental footprint of chemical production.

Integration of Multi-Omics Approaches in Biological Studies

Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by integrating large-scale datasets altexsoft.comnih.govmdpi.comnih.gov. For this compound, a key future direction is to integrate these diverse 'omic datasets to gain a comprehensive understanding of its biological impact, not only on target organisms (e.g., weeds) but also on non-target organisms. This integrative approach can elucidate the full spectrum of molecular mechanisms triggered by this compound, identify potential biomarkers of exposure or effect, and unravel complex biological networks and compensatory pathways that might be activated in response to the compound nih.govnih.govgenome.gov. A significant challenge in this area is the effective integration and analysis of heterogeneous multi-omics data, which necessitates the development and application of advanced bioinformatics tools and sophisticated statistical methods nih.govnih.gov. Such studies could reveal subtle off-target effects or provide insights into resistance mechanisms, informing strategies for more precise and responsible use.

Refinement of Computational Models for Predictive Research

Computational models play a critical role in modern chemical and biological research, facilitating in silico predictions of molecular interactions and system-level responses nih.govfrontiersin.orgresearchgate.net. For this compound, future research will focus on refining these models to enhance predictive accuracy and utility. This includes the development of advanced Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and machine learning algorithms. These computational tools can be used to predict this compound's activity against various biological targets, optimize its chemical structure for enhanced efficacy or reduced environmental impact, and more accurately model its interactions with complex biological systems nih.govelifesciences.org. Challenges in this domain include addressing the "curse of dimensionality" when dealing with vast multi-omics datasets and ensuring the generalizability and interpretability of model parameters altexsoft.comelifesciences.org. Continuous refinement of these models, coupled with experimental validation, will accelerate the discovery of new applications and improve risk assessment.

Exploration of Novel Biomedical and Agricultural Applications

While this compound is an obsolete herbicide, its core chemical structure and known biological activity (inhibition of alanine aminotransferase) suggest potential for novel applications herts.ac.ukresearchgate.net. Future research will explore its utility beyond its historical agricultural use. In the biomedical field, this could involve investigating this compound or its derivatives for antimicrobial or antifungal properties, as this compound-ammonium has shown potential in this regard ontosight.ai. The broader scope of biomedical research on small molecules also opens possibilities for exploring its anticancer potential or other therapeutic uses mdpi.commedwinpublishers.comrsc.orgnih.govnih.gov. In agriculture, novel applications could include its use in combination with other agrochemicals, or at lower, more targeted doses, potentially as a lead compound for developing new pesticides with improved environmental profiles syngenta.comyork.ac.ukmdpi.comresearchgate.netfrontiersin.org. Research into "novel agricultural products" and "nano-biofertilizers" highlights a broader trend towards innovative agrochemical solutions that could leverage compounds like this compound in new formulations or contexts york.ac.ukmdpi.com.

Addressing Environmental Fate and Bioremediation Research Gaps

A significant challenge for this compound is the scarcity of data regarding its environmental fate and ecotoxicology herts.ac.ukherts.ac.uk. Future research must prioritize comprehensive investigations into how this compound behaves in various environmental compartments (soil, water, air). This includes studying its persistence, degradation pathways (e.g., photolysis, hydrolysis, microbial degradation), and potential for bioaccumulation in organisms. Understanding these aspects is critical for assessing its environmental risk and informing responsible management strategies. Concurrently, research will focus on developing and optimizing bioremediation strategies to mitigate any environmental impact. This involves identifying and characterizing microbial strains or consortia capable of degrading this compound and its metabolites, and potentially engineering microorganisms for enhanced bioremediation efficiency researchgate.netmdpi.comfrontiersin.org. Addressing these research gaps is essential for ensuring environmental safety and for the responsible consideration of this compound in any future applications.

Q & A

Q. What key physicochemical properties of Benzadox are critical for its herbicidal activity, and how can they be experimentally determined?

  • Methodological Answer : To evaluate physicochemical properties (e.g., solubility, molecular stability, partition coefficient), use spectroscopic techniques (UV-Vis, NMR) for structural analysis and chromatography (HPLC) for purity assessment. Solubility studies should employ standardized buffer systems, while stability tests under varying pH and temperature conditions can inform environmental persistence. Always cross-validate results with peer-reviewed protocols for agrochemical characterization .

Q. What validated protocols exist for laboratory-scale synthesis of this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis routes should be derived from patents or peer-reviewed journals, emphasizing stepwise optimization (e.g., condensation reactions for amine-acid derivatives). Purification via recrystallization or column chromatography ensures purity. Analytical validation using mass spectrometry and elemental analysis is critical. Document procedural variations and reproducibility in a lab notebook, adhering to standardized reporting guidelines .

Q. How can researchers conduct a comprehensive literature review on this compound’s mechanism of action?

  • Methodological Answer : Use databases like SciFinder or Reaxys to identify primary studies on herbicidal mechanisms. Narrow the scope using keywords like "this compound AND weed resistance" or "mode of action." Critically appraise sources for methodological rigor, prioritizing studies with controlled experimental designs and validated assays (e.g., enzyme inhibition assays). Track citation networks to identify foundational and conflicting studies .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s efficacy against resistant weed species while minimizing environmental cross-reactivity?

  • Methodological Answer : Employ randomized block designs with negative controls (untreated plots) and positive controls (commercial herbicides). Measure dose-response curves across weed species, using LC50/EC50 metrics. Environmental impact assessments should include soil microbial activity assays and non-target plant toxicity tests. Statistical power analysis ensures sample sizes are sufficient to detect resistance mechanisms .

Q. How can advanced statistical models resolve contradictions in this compound efficacy data across agroecological zones?

  • Methodological Answer : Apply multivariate regression to account for variables like soil pH, organic matter, and rainfall. Meta-analysis of regional studies can identify outliers or confounding factors. Use error propagation models to quantify uncertainty in field data. Transparently report limitations in methodology (e.g., sampling bias) to contextualize discrepancies .

Q. What methodologies best capture the degradation kinetics of this compound in heterogeneous soil compositions?

  • Methodological Answer : Conduct microcosm experiments with soil samples varying in clay, sand, and organic content. Use HPLC-MS to track this compound degradation products over time. First-order kinetic models can estimate half-life, while Arrhenius equations predict temperature-dependent decay. Validate models with field trials and compare to regulatory databases for agrochemical persistence .

Q. How should researchers address discrepancies in reported half-life values of this compound across studies?

  • Methodological Answer : Systematically compare experimental conditions (e.g., soil type, moisture, microbial activity) across studies. Replicate key experiments under controlled lab conditions to isolate variables. Use sensitivity analysis to rank factors influencing degradation rates. Publish negative results and methodological critiques to refine consensus .

Data Management and Presentation

Q. How should large datasets on this compound’s environmental persistence be presented in academic papers?

  • Methodological Answer : Raw data (e.g., HPLC chromatograms, field measurements) should be archived in appendices or repositories. Processed data (means, standard deviations) must be summarized in tables or figures with clear error bars. Use heatmaps to visualize spatial-temporal degradation trends. Adhere to journal guidelines for data accessibility and metadata documentation .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for herbicide handling: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. Emergency protocols (e.g., spill containment, eyewash stations) must be standardized. Document Material Safety Data Sheets (MSDS) for all reagents, even if this compound itself is not classified as hazardous .

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Benzadox

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